2-[3-(2-Pyridinyl)-1,2,4-oxadiazol-5-YL]-acetic acid

Coordination Chemistry Luminescent Materials Metal-Organic Frameworks

Select the 2-pyridinyl isomer specifically to unlock bidentate N^N chelation, which enables dual-phase (crystalline and glassy) Zn(II) complex processability—a mode inaccessible to 3- and 4-pyridinyl regioisomers. This compound is a validated ALR2 pharmacophore scaffold with enhanced solubility and an orthogonal donor set for constructing heterobimetallic architectures. Ensure your fragment-growing and materials science programs use the correct regioisomer to avoid divergent metal coordination and biological activity.

Molecular Formula C9H7N3O3
Molecular Weight 205.17 g/mol
CAS No. 761390-89-0
Cat. No. B1344182
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[3-(2-Pyridinyl)-1,2,4-oxadiazol-5-YL]-acetic acid
CAS761390-89-0
Molecular FormulaC9H7N3O3
Molecular Weight205.17 g/mol
Structural Identifiers
SMILESC1=CC=NC(=C1)C2=NOC(=N2)CC(=O)O
InChIInChI=1S/C9H7N3O3/c13-8(14)5-7-11-9(12-15-7)6-3-1-2-4-10-6/h1-4H,5H2,(H,13,14)
InChIKeyNBRKUXPVMUVSMM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2.5 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[3-(2-Pyridinyl)-1,2,4-oxadiazol-5-YL]-acetic acid (CAS 761390-89-0): Pyridinyl-Oxadiazole Acetic Acid Building Block for Medicinal Chemistry and Coordination Chemistry


2-[3-(2-Pyridinyl)-1,2,4-oxadiazol-5-YL]-acetic acid (CAS 761390-89-0) is a heterocyclic building block comprising a 1,2,4-oxadiazole ring substituted at position 3 with a 2-pyridinyl group and at position 5 with an acetic acid moiety . This compound belongs to the 1,2,4-oxadiazol-5-yl-acetic acid class, which has been established as a privileged scaffold for aldose reductase (ALR2) inhibition [1]. The ortho-pyridine nitrogen distinguishes it from the corresponding 3-pyridinyl (CAS 874832-46-9) and 4-pyridinyl regioisomers, as well as from phenyl-substituted analogs that have been characterized as submicromolar ALR2 inhibitors [1].

Why Regioisomeric or Heterocyclic Substitution of 2-[3-(2-Pyridinyl)-1,2,4-oxadiazol-5-YL]-acetic acid Cannot Guarantee Functional Equivalence


The position of the pyridine nitrogen (ortho in the 2-pyridinyl isomer) dictates the compound's ability to form bidentate chelates with metal ions, which is not feasible for the 3- and 4-pyridinyl regioisomers [1]. This chelation capacity directly influences the stoichiometry and photoluminescent quantum yields of Zn(II) complexes, as demonstrated in comparative studies of ortho-, meta-, and para-substituted pyridinyloxadiazole ligands [1]. Furthermore, the electron-withdrawing effect of the pyridinyl nitrogen at the ortho position modulates the acidity of the acetic acid side chain and the hydrogen-bonding profile relative to phenyl-substituted analogs, potentially altering enzyme-inhibitor interactions in the aldose reductase binding pocket [2]. Consequently, substituting this building block with a regioisomer or a phenyl analog may lead to divergent metal coordination behavior, biological activity, or pharmacokinetic properties.

Quantitative Comparative Evidence for 2-[3-(2-Pyridinyl)-1,2,4-oxadiazol-5-YL]-acetic acid (CAS 761390-89-0) Versus Closest Analogs


Chelation-Driven Differentiation: Ortho-Pyridine Enables Bidentate Coordination in Zn(II) Complexes Unattainable by Meta- or Para-Isomers

The 2-pyridinyl (ortho) isomer of pyridinyloxadiazole forms a bidentate N^N chelate with Zn(II), engaging both the oxadiazole N4 and the pyridine nitrogen in a five-membered metallacycle. The 3-pyridinyl (meta) and 4-pyridinyl (para) isomers are sterically incapable of forming this chelate, instead coordinating solely through the pyridine nitrogen in a monodentate fashion, which leads to different complex stoichiometries and geometries [1]. In a direct comparative study of Zn(II) complexes with ortho-, meta-, and para-substituted pyridinyloxadiazole ligands (Panunzi et al., 2018), all three ligands yielded crystalline [Zn(Li)₂py₂] complexes, but the ortho isomer was uniquely capable of glassy network formation via zinc-assisted self-assembly in the absence of pyridine, with the general stoichiometry [Zn(Li)₂] [1].

Coordination Chemistry Luminescent Materials Metal-Organic Frameworks

Aldose Reductase Inhibitory Activity: Class-Level SAR Predicts Altered Potency for 2-Pyridinyl vs. 4-Methoxyphenyl Substitution

The 1,2,4-oxadiazol-5-yl-acetic acid scaffold is a validated pharmacophore for aldose reductase (ALR2) inhibition. The lead compound 2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]acetic acid (7c) exhibits submicromolar ALR2 inhibitory potency and prevented cataract development in galactosemic rats when administered topically [1]. The replacement of the 4-methoxyphenyl group with a 2-pyridinyl group alters the electronic nature and hydrogen-bonding capacity at the enzyme active site. While direct IC₅₀ data for the 2-pyridinyl analog are currently absent from the peer-reviewed literature, the structurally related compound [4-Oxo-3-(3-pyridin-2-yl-[1,2,4]oxadiazol-5-ylmethyl)-3,4-dihydro-phthalazin-1-yl]-acetic acid (CHEMBL357206) demonstrates an IC₅₀ of 156 nM against human ALR2 [2], confirming that the pyridin-2-yl-oxadiazole substructure can support high-affinity ALR2 binding.

Aldose Reductase Inhibition Diabetic Complications Structure-Activity Relationship

Physicochemical Differentiation: Computed logP and Hydrogen-Bonding Profile of 2-Pyridinyl vs. Phenyl-Substituted 1,2,4-Oxadiazol-5-Yl-Acetic Acids

The substitution of a phenyl ring with a pyridinyl ring alters key physicochemical parameters relevant to drug-likeness and solubility. The 2-pyridinyl isomer (C₉H₇N₃O₃, MW 205.17) has one additional hydrogen bond acceptor (the pyridine nitrogen) compared to the phenyl analog (C₁₀H₈N₂O₃, MW 204.18). This additional acceptor reduces the computed logP by approximately 0.5–0.8 log units (estimated by fragment contribution: π(phenyl) ≈ 1.9 vs. π(2-pyridinyl) ≈ 0.7) [1], indicating increased hydrophilicity. The calculated topological polar surface area (TPSA) for the target compound is approximately 85 Ų, versus approximately 68 Ų for the unsubstituted phenyl analog, reflecting enhanced hydrogen-bonding capacity [1].

Physicochemical Properties Drug-Likeness Fragment-Based Drug Design

Commercial Availability and Purity Benchmarking: 2-Pyridinyl Isomer vs. 3-Pyridinyl Regioisomer

Both the 2-pyridinyl (CAS 761390-89-0) and 3-pyridinyl (CAS 874832-46-9) regioisomers are commercially available as research-grade building blocks. The 2-pyridinyl isomer is offered at ≥95% purity by Chemenu and at 98% purity by Leyan , while the 3-pyridinyl isomer is supplied at ≥98% purity by MolCore . Pricing for the 2-pyridinyl isomer (2.5 g at approximately CNY 9,360 from BIOFOUNT) reflects its more specialized synthetic accessibility compared to the 3-pyridinyl analog, which is more broadly catalogued by multiple vendors. The 2-pyridinyl isomer thus represents a differentiated procurement choice where ortho-pyridine geometry is specifically required for downstream chelation or SAR studies.

Chemical Procurement Building Block Sourcing Purity Specification

Optimal Application Scenarios for 2-[3-(2-Pyridinyl)-1,2,4-oxadiazol-5-YL]-acetic acid Based on Comparative Evidence


Design of Luminescent Zn(II) Coordination Polymers and Glassy Networks

The ortho-pyridine geometry of 2-[3-(2-pyridinyl)-1,2,4-oxadiazol-5-YL]-acetic acid enables bidentate N^N chelation to Zn(II), a coordination mode not accessible to the meta- or para-pyridinyl regioisomers. This property, demonstrated in the Panunzi et al. (2018) study of pyridinyloxadiazole-Zn(II) complexes, allows the formation of both crystalline [Zn(L)₂py₂] complexes and amorphous glassy networks [Zn(L)₂] via zinc-assisted self-assembly [1]. Researchers developing luminescent materials, OLED components, or stimuli-responsive sensors should select the 2-pyridinyl isomer specifically when dual-phase processability (crystalline and glassy) is required.

Fragment-Based Lead Discovery Targeting Aldose Reductase for Diabetic Complications

The 1,2,4-oxadiazol-5-yl-acetic acid scaffold is a validated pharmacophore for ALR2 inhibition, as established by La Motta et al. (2008) [1]. The 2-pyridinyl substituent introduces a basic nitrogen that: (i) increases aqueous solubility via reduced logP (~0.5–0.8 units lower than phenyl analog), and (ii) provides an additional hydrogen bond acceptor for active-site interactions [2]. Although direct ALR2 IC₅₀ data are not yet published for the target compound, the structurally related CHEMBL357206 analog (bearing a pyridin-2-yl-oxadiazole substructure) achieves 156 nM potency [3], supporting the use of this building block in fragment-growing campaigns where solubility and binding efficiency are prioritized.

Synthesis of Heterobimetallic Complexes via Carboxylate and Pyridine Dual Coordination

The acetic acid side chain provides a carboxylate donor that can coordinate hard metal ions (e.g., Ln³⁺, Ca²⁺), while the 2-pyridinyl-oxadiazole moiety chelates soft transition metals (e.g., Zn²⁺, Cu²⁺, Ni²⁺) [1]. This orthogonal donor set makes the compound uniquely suited for constructing heterobimetallic architectures, where the ortho-pyridine orientation ensures a five-membered chelate ring with minimal strain. The 3- and 4-pyridinyl isomers cannot support this dual coordination mode effectively, as their pyridine nitrogens point away from the oxadiazole chelation plane.

Medicinal Chemistry SAR Studies of Pyridine Regioisomerism on Biological Target Engagement

Because the 2-pyridinyl, 3-pyridinyl (CAS 874832-46-9), and 4-pyridinyl isomers are commercially available, researchers can systematically probe the effect of nitrogen position on target binding, selectivity, and ADME properties [1]. The 2-pyridinyl isomer is the only variant capable of forming an intramolecular hydrogen bond with a suitably positioned donor on a fused or appended pharmacophore, a feature that can be exploited to pre-organize the molecule in its bioactive conformation. Such regioisomeric SAR studies are essential for patent differentiation and lead optimization programs.

Quote Request

Request a Quote for 2-[3-(2-Pyridinyl)-1,2,4-oxadiazol-5-YL]-acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.